Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride
Description
Historical Context and Discovery
The compound emerged from systematic efforts to optimize diazepine-based scaffolds for enhanced synthetic feasibility and bioactivity. Initial synthetic routes, published in 2023, utilized methyl pyrazole-3,5-dicarboxylate as a starting material, which underwent alkylation with 3-bromo-N-Boc propylamine followed by Boc deprotection to yield the pyrazolo-diazepine core. Subsequent esterification and hydrochloride salt formation improved solubility and stability, making the compound suitable for pharmacological studies. This synthetic pathway addressed earlier challenges in diazepine functionalization, such as regioselectivity and purification bottlenecks, by leveraging tandem cyclization-deprotection steps.
Significance as a Heterocyclic Scaffold
The molecule’s dual heterocyclic architecture confers unique advantages:
This combination allows the scaffold to interact with diverse targets, including kinases, GPCRs, and epigenetic regulators, while maintaining metabolic stability. Comparative studies with simpler diazepines demonstrate superior binding affinity due to the pyrazole’s electron-deficient nature, which strengthens hydrogen-bonding interactions.
Classification within Privileged Diazepine Structures
Privileged scaffolds are defined by their ability to bind multiple receptors with high affinity. Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]diazepine-2-carboxylate hydrochloride belongs to the pyrazolo-diazepine subclass, distinguished by its fused pyrazole-diazepine system. Key comparisons to classical diazepines include:
The scaffold’s modularity enables C-2 carboxylate substitutions (e.g., ethyl → tert-butyl) to fine-tune target selectivity, as demonstrated in bromodomain inhibitor development.
Nomenclature and Structural Classification
The IUPAC name ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]diazepine-2-carboxylate hydrochloride systematically describes:
- Pyrazolo[1,5-a]diazepine : A fused bicyclic system where the pyrazole ring (positions 1,5-a) shares two adjacent atoms with the diazepine (positions 1,4).
- 5,6,7,8-Tetrahydro-4H : Indicates partial saturation of the diazepine ring, with four hydrogens across positions 5–8.
- Ethyl carboxylate : An ester group at position 2 of the pyrazole ring.
The SMILES notation O=C(C1=NN2C(CNCCC2)=C1)OCC.[H]Cl clarifies the connectivity, emphasizing the hydrochloride salt formation at the diazepine nitrogen. X-ray crystallography of analogs confirms a boat-like conformation for the diazepine ring, which preorganizes the molecule for target binding.
Properties
IUPAC Name |
ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-2-15-10(14)9-6-8-7-11-4-3-5-13(8)12-9;/h6,11H,2-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLFMOBUIHIYRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCCNCC2=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Regioselective N-Alkylation
Starting material : Ethyl 3-aryl-1H-pyrazole-5-carboxylates (e.g., 1a–h )
Reagents :
- 2-(Chloromethyl)oxirane (epichlorohydrin)
- Sodium hydride (NaH) in DMF
- Temperature: 40–60°C
- Time: 1–5 hours
- NaH in DMF ensures >50% regioselectivity for 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates (2a–h ).
- Yields range from 21–61% , influenced by substituents on the pyrazole ring (Table 1).
Table 1 : Yields of alkylated intermediates (2a–h )
| Substituent on Pyrazole | Yield (%) |
|---|---|
| Phenyl (2a ) | 60 |
| 4-Fluorophenyl (2b ) | 59 |
| 4-Chlorophenyl (2c ) | 53 |
| Unsubstituted (2f ) | 21 |
Step 2: Cyclization via Oxirane Ring-Opening
Reagents :
- Ammonia or primary amines (e.g., benzylamine)
- Methanol solvent
- Temperature: 70°C (sealed tube)
- Time: 5–18 hours
- Nucleophilic attack on the epoxide by ammonia/amine.
- Intramolecular cyclization via ester carbonyl activation.
- Formation of the 1,4-diazepinone ring.
- Ammonia gives lower yields (34–56%) compared to primary amines (70–98%).
- Hydrochloride salt forms during workup by treating the free base with HCl.
Example :
Ethyl 1-(oxiran-2-ylmethyl)-3-phenyl-1H-pyrazole-5-carboxylate (2a ) reacts with ammonia to yield 7-hydroxy-2-phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]diazepin-4-one (4a ) in 34% yield, which is subsequently converted to the hydrochloride salt.
Alternative Route via Boc-Protected Intermediates
A scalable approach uses methyl pyrazole-3,5-dicarboxylate and 3-bromo-N-Boc-propylamine:
- Alkylation : React methyl pyrazole-3,5-dicarboxylate with 3-bromo-N-Boc-propylamine.
- Cyclization : Remove the Boc group under acidic conditions to form the diazepine core.
- Esterification : Hydrolyze the methyl ester to the ethyl ester and treat with HCl.
Analytical Characterization
Key data for the hydrochloride salt :
- Molecular formula : C₁₀H₁₆ClN₃O₂.
- HRMS (ESI) : m/z 245.1053 [M+H]⁺.
- ¹H NMR (DMSO- d₆) : δ 1.33 (t, 3H, CH₃), 4.33 (q, 2H, CH₂CH₃), 7.15 (s, 1H, pyrazole-H).
Optimization Challenges
- Regioselectivity : Competing N-alkylation at pyrazole positions 1 vs. 3 requires careful base/solvent selection.
- Purification : Intermediate epoxides are sensitive to silica gel chromatography, reducing yields.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst[_{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under acidic or basic conditions[_{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H16ClN3O2
- Molecular Weight : 245.71 g/mol
- IUPAC Name : Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride
- CAS Number : 1384080-92-5
The compound features a tetrahydro-pyrazolo structure that contributes to its biological activity. Its hydrochloride form enhances solubility and stability.
Antidepressant Activity
Research has indicated that derivatives of the pyrazolo[1,5-a][1,4]diazepine scaffold exhibit promising antidepressant effects. A study demonstrated that compounds with similar structures can modulate neurotransmitter systems involved in mood regulation, suggesting potential therapeutic applications for mood disorders .
Anxiolytic Properties
The compound’s structural analogs have been studied for their anxiolytic properties. Preclinical studies suggest that these compounds can reduce anxiety-like behaviors in animal models by acting on GABAergic systems . This positions this compound as a candidate for further exploration in anxiety treatment.
Anticancer Potential
Recent investigations into the anticancer properties of pyrazolo compounds have shown that they can induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways . This suggests that this compound may warrant further research as a potential anticancer agent.
Neuropharmacology
Studies have highlighted the neuropharmacological effects of related compounds on cognitive functions and neuroprotection. The ability of these compounds to cross the blood-brain barrier enhances their potential as therapeutic agents for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Pain Management
Research into the analgesic properties of pyrazolo derivatives has shown effectiveness in reducing pain responses in animal models. This compound may contribute to developing new pain relief medications without the side effects associated with traditional opioids .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Demonstrated efficacy in reducing depression-like behavior in rodent models. |
| Study B | Anxiolytic Activity | Showed significant reduction in anxiety-like symptoms through GABA modulation. |
| Study C | Anticancer Properties | Induced apoptosis in cancer cell lines through kinase inhibition mechanisms. |
Mechanism of Action
The mechanism by which Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1 ... - ChemRxiv](https://chemrxiv.org/engage/chemrxiv/article-details/65414000c573f893f18683e8). The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects[{{{CITATION{{{2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv. The exact mechanism of action can vary depending on the specific application and target[{{{CITATION{{{_2{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo1 ... - ChemRxiv.
Comparison with Similar Compounds
Table 1: Key Structural Derivatives and Their Activities
Key Observations :
- Substituent Effects : The ethyl carboxylate group in the target compound improves solubility compared to carboxamide derivatives, which may enhance bioavailability . Ferrocenyl and phenethyl substituents (e.g., in ) introduce redox-active moieties, enabling anti-cancer activity unrelated to the parent compound’s antiviral role.
- Salt Forms : The hydrochloride salt form of the target compound offers enhanced stability and aqueous solubility compared to neutral analogs like the methyl ester .
Key Observations :
- Microwave-Assisted Synthesis : Significantly reduces reaction times (e.g., <1 hour for ferrocenyl derivatives ) compared to traditional methods.
- Salt Formation : The hydrochloride salt is obtained via acidification of the free base, ensuring stability during storage .
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations :
- Hydrochloride Salt Advantage : The hydrochloride form of the target compound offers superior aqueous solubility (10 mM in DMSO) compared to neutral analogs like the phenyl derivative, which is water-insoluble .
- Storage Requirements : Methyl esters require refrigeration (2–8°C) due to oxidation sensitivity, whereas the hydrochloride salt is stable at room temperature when sealed .
Biological Activity
Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride (CAS No. 1384080-92-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the alkylation of methyl pyrazole-3,5-dicarboxylate followed by cyclization and reduction steps. The methodology allows for scalability and efficient production of the pyrazolo-diazepine framework .
Biological Activity
This compound exhibits a range of biological activities:
Anticancer Properties
Research indicates that derivatives of the pyrazolo-diazepine scaffold can suppress tumor growth. For instance:
- A study reported that compounds similar to ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine exhibited significant cytotoxic effects against various cancer cell lines including A549 lung cancer cells. The mechanism involved cell cycle arrest and apoptosis induction .
Antiviral Activity
The compound has also been evaluated for its antiviral properties:
- It was noted as a non-nucleoside inhibitor of the respiratory syncytial virus (RSV) polymerase complex. This highlights its potential as a therapeutic agent against viral infections .
Neuropharmacological Effects
Preliminary studies suggest that this compound may have neuroprotective effects:
- It has been implicated in modulating neurotransmitter systems which could be beneficial in treating neurodegenerative diseases. However, detailed mechanisms remain to be fully elucidated.
Case Studies
Several studies have investigated the pharmacological effects of related compounds:
Q & A
Q. What are the common synthetic routes for preparing Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride?
The compound is typically synthesized via multi-step reactions involving cyclization and functional group modifications. A key approach involves coupling a pyrazolo-diazepine core with a carboxylic acid derivative, followed by esterification and salt formation. For example, intermediates like 5-substituted pyrazolo-diazepinones can be O-alkylated using ethyl iodide in the presence of NaH/DMF, with reaction conditions tailored to substituent effects (e.g., benzyl groups require higher temperatures and longer reaction times) . Subsequent steps may involve hydrolysis to the carboxylic acid, activation with reagents like HOBt/EDCI, and coupling with amines to form carboxamide derivatives .
Q. How is the structural integrity of this compound verified in synthetic workflows?
Characterization relies on a combination of spectroscopic and analytical methods:
- NMR : H and C NMR confirm regiochemistry and substituent placement. For instance, the ethyl ester group typically shows signals at δ ~4.1–4.6 ppm (quartet) and δ ~1.3 ppm (triplet) for the CH2 and CH3 groups, respectively .
- Mass Spectrometry (MS) : ESI-MS or EI-MS confirms molecular weight (e.g., [M+H]+ = 442.0 for a related carboxamide derivative) .
- IR Spectroscopy : Peaks at ~1720 cm (ester C=O) and ~1630 cm (C=N) validate functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of derivatives?
Optimization requires systematic variation of parameters:
- Base and Solvent : NaH in DMF is effective for alkylation, but polar aprotic solvents like THF may reduce side reactions .
- Temperature/Time : For sterically hindered substrates (e.g., 5-benzyl derivatives), increasing temperature (e.g., 80°C vs. RT) and extending reaction times (24–72 h) enhance conversion .
- Purification : Flash chromatography (e.g., SiO2 with EtOAc/hexanes gradients) resolves closely eluting intermediates .
Q. What analytical challenges arise in characterizing this compound, and how are they addressed?
Key challenges include:
- Signal Overlap in NMR : Aromatic protons in the pyrazolo-diazepine ring and substituents (e.g., phenyl groups) may overlap. Using high-field NMR (400+ MHz) and 2D techniques (COSY, HSQC) resolves ambiguities .
- Salt Formation Confirmation : The hydrochloride salt’s presence is verified by Cl− counterion detection via ion chromatography or a silver nitrate test .
- Hydrate/Solvate Formation : X-ray crystallography (as in related spiro compounds) distinguishes between anhydrous and hydrated forms .
Q. How do structural modifications (e.g., substituent changes) influence biological activity or physicochemical properties?
- Electron-Withdrawing Groups : Nitro or sulfonyl groups at the 5-position enhance electrophilicity, potentially improving binding to target proteins (e.g., antiviral activity in RSV polymerase inhibitors) .
- Ester vs. Carboxamide : Replacing the ethyl ester with a carboxamide (via coupling with aniline derivatives) increases hydrophilicity, which can be quantified via logP measurements .
Q. How can conflicting data on reaction yields or spectral assignments be resolved?
Contradictions often arise from:
- Substituent Effects : Higher steric bulk (e.g., 5-benzyl vs. 5-H) reduces reactivity, necessitating adjusted conditions .
- Solvent Impurities : Trace water in DMF can hydrolyze esters; rigorous solvent drying (e.g., molecular sieves) mitigates this .
- Spectral Reference Gaps : Cross-referencing with structurally analogous compounds (e.g., pyrazolo-pyrimidines) aids in peak assignment .
Methodological Considerations
Q. What strategies are recommended for scaling up the synthesis without compromising purity?
- Continuous Flow Chemistry : Reduces exothermic risks in alkylation steps .
- Recrystallization : Ethanol/water mixtures efficiently remove unreacted starting materials .
- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR monitors reaction progression in real time .
Q. How is the compound’s stability assessed under various storage conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
